molecular formula C13H9ClFN3O2S B11246804 N-(1H-benzimidazol-7-yl)-3-chloro-4-fluorobenzenesulfonamide

N-(1H-benzimidazol-7-yl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B11246804
M. Wt: 325.75 g/mol
InChI Key: WSUWVHHMECGECL-UHFFFAOYSA-N
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Description

N-(1H-1,3-Benzodiazol-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-Benzodiazol-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodiazole derivative with chlorosulfonic acid, followed by the addition of an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-Benzodiazol-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The benzodiazole core can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzodiazole derivatives.

Scientific Research Applications

N-(1H-1,3-Benzodiazol-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1H-1,3-Benzodiazol-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-1H-1,3-benzodiazol-7-yl)acetamide
  • (1H-1,3-Benzodiazol-7-yl)methanol
  • (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid

Uniqueness

N-(1H-1,3-Benzodiazol-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the benzodiazole core and sulfonamide group provides a distinct set of properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C13H9ClFN3O2S

Molecular Weight

325.75 g/mol

IUPAC Name

N-(1H-benzimidazol-4-yl)-3-chloro-4-fluorobenzenesulfonamide

InChI

InChI=1S/C13H9ClFN3O2S/c14-9-6-8(4-5-10(9)15)21(19,20)18-12-3-1-2-11-13(12)17-7-16-11/h1-7,18H,(H,16,17)

InChI Key

WSUWVHHMECGECL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N=CN2

Origin of Product

United States

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